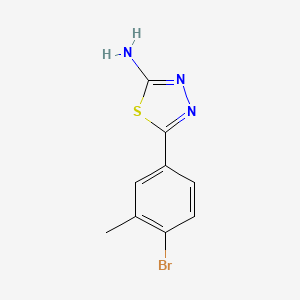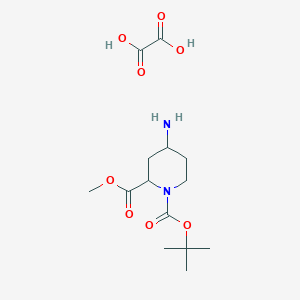
Methyl (2R,4S)-1-Boc-4-aminopiperidine-2-carboxylate Oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound O1-tert-butyl O2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate; oxalic acid is identified by the molecular formula C14H24N2O8 and has a molecular weight of 348.3490 . It is commonly referred to by its MDL number MFCD32670568 . This compound is a derivative of piperidine, a six-membered ring containing nitrogen, and is used in various chemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O1-tert-butyl O2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate typically involves the protection of the amino group and the carboxyl groups, followed by selective deprotection and functionalization. The reaction conditions often include the use of protecting groups such as tert-butyl and methyl esters, and the reactions are carried out under controlled temperatures and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is common to achieve the desired quality for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
O1-tert-butyl O2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxalic acid derivatives, while reduction can produce various amine compounds .
Wissenschaftliche Forschungsanwendungen
O1-tert-butyl O2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals .
Wirkmechanismus
The mechanism of action of O1-tert-butyl O2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to O1-tert-butyl O2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate include other piperidine derivatives and amino acid esters. Examples include:
- Piperidine-1-carboxylate derivatives
- Amino acid methyl esters
- N-protected piperidine derivatives .
Uniqueness
What sets O1-tert-butyl O2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate apart is its specific stereochemistry and functional groups, which confer unique reactivity and biological activity. Its ability to undergo selective reactions and its potential therapeutic applications make it a valuable compound in both research and industry .
Eigenschaften
Molekularformel |
C14H24N2O8 |
|---|---|
Molekulargewicht |
348.35 g/mol |
IUPAC-Name |
1-O-tert-butyl 2-O-methyl 4-aminopiperidine-1,2-dicarboxylate;oxalic acid |
InChI |
InChI=1S/C12H22N2O4.C2H2O4/c1-12(2,3)18-11(16)14-6-5-8(13)7-9(14)10(15)17-4;3-1(4)2(5)6/h8-9H,5-7,13H2,1-4H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
NTRQSPSLGSDKMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)N.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one](/img/structure/B13691138.png)


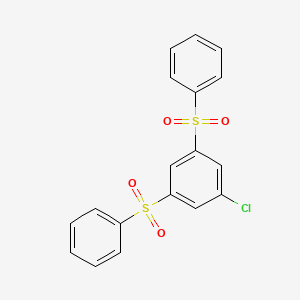




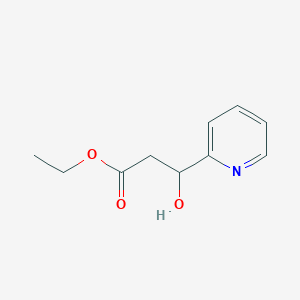
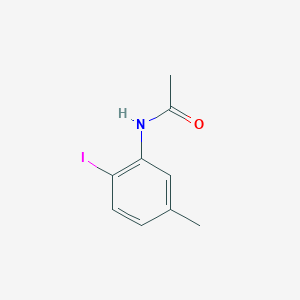
![3-(Boc-amino)-N-methoxy-N-methylbicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13691209.png)
![Methyl 4-[1-[2-[(4R,6R)-6-[2-(tert-Butoxy)-2-oxoethyl]-2,2-dimethyl-1,3-dioxan-4-yl]ethyl]-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxamido]benzoate](/img/structure/B13691222.png)
![[3-Fluoro-4-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B13691228.png)
